REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[N:7]=[CH:8][N:9]([C:11]2[CH:16]=[CH:15][C:14]([N+:17]([O-])=O)=[CH:13][CH:12]=2)[CH:10]=1)=[O:5])[CH3:2].[Sn](Cl)Cl>C(O)C>[CH2:1]([O:3][C:4]([C:6]1[N:7]=[CH:8][N:9]([C:11]2[CH:12]=[CH:13][C:14]([NH2:17])=[CH:15][CH:16]=2)[CH:10]=1)=[O:5])[CH3:2]
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Name
|
|
Quantity
|
950 mg
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Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1N=CN(C1)C1=CC=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
4.11 g
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
|
Details
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under reflux for 30 minutes under nitrogen
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Duration
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30 min
|
Type
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CONCENTRATION
|
Details
|
was concentrated under reduced pressure
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Type
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CUSTOM
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Details
|
partitioned between ethyl acetate (30 ml) and saturated sodium hydrogen carbonate solution (20 ml)
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Type
|
EXTRACTION
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Details
|
The aqueous layer was extracted with ethyl acetate (30 ml)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1N=CN(C1)C1=CC=C(C=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 810 mg | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |